2-cyclobutoxy-N'-hydroxyethanimidamide

Catalog No.
S3721034
CAS No.
1251503-45-3
M.F
C6H12N2O2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclobutoxy-N'-hydroxyethanimidamide

CAS Number

1251503-45-3

Product Name

2-cyclobutoxy-N'-hydroxyethanimidamide

IUPAC Name

2-cyclobutyloxy-N'-hydroxyethanimidamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)4-10-5-2-1-3-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

XFPMEDCHIXBNAS-UHFFFAOYSA-N

SMILES

C1CC(C1)OCC(=NO)N

Canonical SMILES

C1CC(C1)OCC(=NO)N

Isomeric SMILES

C1CC(C1)OC/C(=N/O)/N

2-Cyclobutoxy-N'-hydroxyethanimidamide is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a hydroxyethanimidamide moiety. The molecular formula of this compound is C6_{6}H10_{10}N2_{2}O2_{2}, and it has a molecular weight of approximately 142.16 g/mol. The presence of both the cyclobutoxy and hydroxy groups contributes to its potential reactivity and biological activity.

The chemical reactivity of 2-cyclobutoxy-N'-hydroxyethanimidamide can be attributed to its functional groups. Hydroxamic acids, which share structural similarities with this compound, are known to undergo various reactions such as:

  • Acylation Reactions: The hydroxyl group can act as a nucleophile, participating in acylation with carbonyl compounds.
  • Dehydration Reactions: Under acidic or thermal conditions, the compound may lose water to form imines or other derivatives.
  • Coordination Chemistry: The hydroxamic acid functionality can coordinate with metal ions, which is significant in biological systems.

These reactions highlight the compound's versatility in synthetic chemistry and potential applications in medicinal chemistry.

2-Cyclobutoxy-N'-hydroxyethanimidamide may exhibit biological activities similar to those of other hydroxamic acids, which are known for their ability to inhibit metalloproteinases. These enzymes play crucial roles in various physiological processes, including tissue remodeling and inflammation. Additionally, compounds with hydroxamic acid structures have been investigated for their anticancer properties due to their ability to interfere with tumor growth and metastasis.

Synthesis of 2-cyclobutoxy-N'-hydroxyethanimidamide can be approached through several methods:

  • From Hydroxamic Acids: Starting from a hydroxamic acid precursor, the cyclobutane moiety can be introduced via cyclization reactions.
  • Amidation Reactions: The compound can be synthesized through amidation of cyclobutanol with an appropriate N-hydroxyethanimidamide derivative.
  • Multi-step Synthesis: A combination of functional group transformations involving protection and deprotection steps may also be employed to achieve the desired structure.

These methods allow for the efficient production of the compound while maintaining the integrity of its functional groups.

The potential applications of 2-cyclobutoxy-N'-hydroxyethanimidamide are diverse:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development targeting metalloproteinases or related pathways.
  • Agricultural Chemicals: Its properties might be explored for use in agrochemicals aimed at pest control or plant growth regulation.
  • Chemical Research: As a synthetic intermediate, it could facilitate the development of novel compounds in organic chemistry.

Interaction studies involving 2-cyclobutoxy-N'-hydroxyethanimidamide may focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To evaluate the biological effects on cell lines or isolated enzymes.
  • Spectroscopic Methods: Such as NMR or mass spectrometry for structural elucidation and confirmation of interactions.

These studies are essential for understanding its mechanism of action and therapeutic potential.

Several compounds share structural characteristics with 2-cyclobutoxy-N'-hydroxyethanimidamide. Notable examples include:

Compound NameMolecular FormulaUnique Features
N-HydroxyacetamideC2_{2}H5_{5}NO2_{2}Simple structure; used as a precursor in synthesis
(Z)-N'-HydroxyisobutyrimidamideC4_{4}H10_{10}N2_{2}OContains isobutyric acid; known for anti-inflammatory properties
1-Hydroxy-2-cyclobuteneC4_{4}H6_{6}OHydroxylated cyclobutane; potential in polymer chemistry

The uniqueness of 2-cyclobutoxy-N'-hydroxyethanimidamide lies in its specific combination of cyclobutane and hydroxyethanimidamide functionalities, which may confer distinct biological activities not present in these similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

144.089877630 g/mol

Monoisotopic Mass

144.089877630 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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